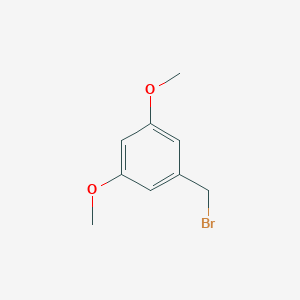

3,5-Dimethoxybenzyl bromide

Descripción general

Descripción

3,5-Dimethoxybenzyl bromide is an organic compound with the chemical formula C9H11BrO2. It is an aromatic bromide characterized by the presence of two methoxy groups attached to a benzene ring, along with a bromomethyl group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various bioactive molecules, pharmaceuticals, and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzyl bromide is typically synthesized by the bromination of 3,5-dimethoxybenzyl alcohol. The reaction involves the substitution of the hydroxyl group with a bromine atom, usually in the presence of a catalyst such as an alkali. The reaction conditions often include the use of bromine or a brominating agent under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dimethoxybenzyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: Reduction can lead to the formation of 3,5-dimethoxytoluene.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: 3,5-Dimethoxybenzylamine, 3,5-dimethoxybenzylthiol.

Oxidation: 3,5-Dimethoxybenzaldehyde, 3,5-dimethoxybenzoic acid.

Reduction: 3,5-Dimethoxytoluene.

Aplicaciones Científicas De Investigación

Synthesis Applications

3,5-Dimethoxybenzyl bromide is primarily used as an intermediate in organic synthesis. It has been employed in the production of several important compounds:

- Resveratrol Derivatives : The compound is utilized in the synthesis of resveratrol derivatives, which exhibit significant anti-cancer properties. In one study, derivatives synthesized from 3,5-dimethoxybenzyl alcohol showed enhanced inhibitory activities against various cancer cell lines compared to standard treatments like 5-fluorouracil (5-FU) .

- Natural Product Synthesis : It serves as a precursor for synthesizing natural products and biologically active compounds, such as 3,4,3′,5′-tetramethoxystilbene and 3,5-dimethoxyphenylacetic acid .

- Dendritic Materials : The compound is also explored for its potential in developing dendritic materials due to its structural properties .

Table 1: Key Synthetic Applications of this compound

| Application | Description |

|---|---|

| Resveratrol Derivatives | Synthesis of derivatives with anti-cancer activity |

| Natural Products | Precursor for various bioactive compounds |

| Dendritic Materials | Used in the development of dendritic structures |

Research indicates that this compound and its derivatives possess notable biological activities:

- Anti-Cancer Properties : Several studies have highlighted the cytotoxic effects of compounds derived from this compound against cancer cell lines such as HL-60 and COLO 205. These derivatives showed IC₅₀ values in the sub-micromolar range, indicating potent anti-cancer activity .

- Enzyme Inhibition : A synthesized derivative was evaluated for its potential as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase, suggesting its application in cancer therapy .

Table 2: Biological Activities of Derivatives

| Activity Type | Target Cell Lines | IC₅₀ Values (μM) |

|---|---|---|

| Cytotoxicity | HL-60 | 0.3 |

| COLO 205 | 0.49 | |

| Hep3B | 0.7 | |

| H460 | 0.8 |

Structural Studies

The structural characterization of this compound has been conducted using techniques such as X-ray diffraction and NMR spectroscopy. These studies provide insights into the molecular arrangement and stability of the compound:

- X-ray Diffraction : The crystal structure analysis revealed monoclinic symmetry and provided detailed information about bond lengths and angles .

- NMR Spectroscopy : NMR studies confirmed the successful conversion of starting materials to the desired bromide product by analyzing chemical shifts corresponding to functional groups .

Mecanismo De Acción

The mechanism of action of 3,5-dimethoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The methoxy groups on the benzene ring also influence its reactivity by donating electron density, making the benzene ring more reactive towards electrophilic substitution reactions .

Comparación Con Compuestos Similares

3,5-Dimethoxybenzyl bromide can be compared with other similar compounds, such as:

3-Methoxybenzyl bromide: Lacks the second methoxy group, leading to different reactivity and applications.

4-Methoxybenzyl bromide: The methoxy group is positioned differently on the benzene ring, affecting its chemical behavior.

3,4,5-Trimethoxybenzyl chloride: Contains an additional methoxy group and a chloride instead of a bromide, resulting in distinct properties and uses.

Uniqueness: The presence of two methoxy groups in this compound enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its unique structure allows for specific interactions in chemical reactions, making it a preferred choice in many synthetic pathways .

Actividad Biológica

3,5-Dimethoxybenzyl bromide (C₉H₁₁BrO₂) is an aromatic bromide that has garnered attention for its potential biological activities and applications in organic synthesis. This compound serves as a versatile building block in the development of various bioactive molecules, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound is synthesized through various chemical reactions, including substitution and oxidation reactions. It can be used to produce derivatives with enhanced biological properties. Notably, it serves as a precursor in synthesizing compounds like 3,4,3′,5′-tetramethoxystilbene, which has demonstrated antibacterial activity against drug-resistant bacteria.

Key Reactions

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : This compound can be oxidized to form aldehydes or acids.

- Reduction Reactions : Reduction leads to the formation of 3,5-dimethoxytoluene.

Biological Activity

The biological activity of this compound is primarily linked to its derivatives. Research indicates that compounds synthesized from this bromide exhibit significant anti-tumor and antibacterial properties.

Antibacterial Activity

Recent studies have shown that derivatives synthesized from this compound exhibit promising antibacterial activity against various strains of drug-resistant bacteria. For instance, certain derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli. This highlights the compound's potential in addressing antimicrobial resistance.

Anti-tumor Activity

Compounds derived from this compound have also been evaluated for their anti-cancer properties. Research indicates that these derivatives can inhibit cell proliferation in various cancer cell lines, including prostate (PC-3) and colon (HCT116) cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the methoxy groups significantly influence their potency.

The mechanism by which this compound exerts its biological effects is complex and varies depending on the specific derivatives formed:

- Electrophilic Reactivity : As a bromide, it acts as an electrophile in nucleophilic substitution reactions.

- Receptor Modulation : Some derivatives have been shown to interact with cannabinoid receptors (CB1 and CB2), suggesting potential therapeutic applications in pain management and inflammation .

Case Studies

- Study on Antibacterial Derivatives : A study demonstrated that derivatives of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The most effective derivative exhibited an IC₅₀ value lower than traditional antibiotics.

- Anti-cancer Activity Assessment : A series of methoxy derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The results indicated that certain modifications led to enhanced anti-proliferative effects compared to the parent compound .

Data Summary

| Activity Type | Compound/Derivative | Target/Effect | IC₅₀ Value |

|---|---|---|---|

| Antibacterial | 3,5-Dimethoxystilbene | MRSA | < 10 µM |

| Anti-cancer | Various Methoxy Derivatives | PC-3 (Prostate Cancer) | ~20 µM |

| HCT116 (Colon Cancer) | ~15 µM |

Propiedades

IUPAC Name |

1-(bromomethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHIGJGJAPYFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361564 | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-88-3 | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common synthetic route to produce 3,5-Dimethoxybenzyl bromide?

A1: A two-step synthesis demonstrates efficiency in producing this compound []. First, 3,5-dimethoxybenzoic acid undergoes reduction using Sodium borohydride (NaBH4) and Iodine (I2) to yield 3,5-dimethoxybenzyl alcohol. Subsequently, bromination with 40% Hydrobromic acid (HBr) yields the desired this compound with an overall yield of 70%. []

Q2: How does the structure of this compound relate to its applications in synthesizing complex molecules?

A2: The presence of the bromide group allows for facile substitution reactions, making it a valuable precursor for various compounds. For instance, it acts as a starting material in the synthesis of novel stilbenes by reacting with sodium cyanide, undergoing subsequent hydrolysis, condensation, and demethylation. [] Additionally, it enables the synthesis of deuterated and tritiated forms of Δ8 and Δ9 - tetrahydrocannabinol (THC). This involves a cross-coupling reaction with 4-buten-magnesium bromide in the presence of Lithium di-copper tetrachloride (Li2CuCl4) to yield 1-(3,5-dimethoxyphenyl)-4-pentene. Further reactions eventually lead to the desired THC analogs. []

Q3: Has the crystal structure of this compound been determined, and if so, what insights does it provide?

A3: Yes, the crystal structures of both this compound and its close analog, 3,4,5-trimethoxybenzyl bromide, have been determined using powder X-ray diffraction data. [] Interestingly, despite the seemingly minor structural difference of a single methoxy group at the 4-position, the two compounds exhibit significant differences in their structural properties. This highlights the impact of even small changes in molecular structure on the overall solid-state arrangement and potentially on their reactivity and applications. []

Q4: Are there examples of this compound being used to synthesize complex supramolecular structures?

A4: Yes, researchers have successfully employed this compound in the construction of rotaxanes. By reacting this compound with an alpha-cyclodextrin (α-CD) complex of 1-(N-carbazole)-10-[4-(4-pyridinio)-1-pyridinio]decane in dimethylformamide (DMF), two isomeric []rotaxanes (2a and 2b) are formed. This highlights the ability of this compound to participate in reactions leading to complex molecular architectures with potential applications in materials science and nanotechnology. []

Q5: Beyond its use in material synthesis, has this compound been explored for its biological activity?

A5: Indeed, studies have investigated the photolysis of this compound and related compounds (chloride, iodide, and acetate) in various alcohols like methanol and tert-butyl alcohol. [] These studies shed light on the photochemical behavior of these benzyl derivatives and their potential reactivity in biological systems, particularly in the presence of light. While this specific research focuses on photochemical mechanisms, it provides a starting point for exploring the potential biological activities of this compound and its derivatives.

Q6: Are there any applications of this compound in the development of new antibacterial agents?

A6: Research indicates the potential of 3,5-dimethoxystilbene derivatives, synthesized using this compound as a precursor, as potential antibacterial agents. [] These derivatives show promising activity against drug-resistant bacteria, highlighting their importance in combating the growing threat of antimicrobial resistance. The synthesis involves a Wittig-Honner reaction of 3,5-dimethoxybenzyl phosphonate (derived from this compound) with an appropriate aldehyde. [] This avenue of research holds promise for developing new strategies to address the global challenge of drug-resistant infections.

Q7: Can this compound be used to synthesize natural products or their analogs?

A7: Yes, this compound plays a key role in efficiently synthesizing 3,5-dimethoxyhomophthalic acid, a crucial intermediate in the preparation of natural isocoumarins. [] This synthesis proceeds through a rhodium-catalyzed carbonylation of this compound to produce 3,5-dimethoxyphenylacetic acid, followed by o-formylation and oxidation to yield the desired 3,5-dimethoxyhomophthalic acid. [] This compound can then be used to synthesize various isocoumarins, including those structurally related to natural products like agrimonolide and achlisocoumarin 1. [] This highlights the utility of this compound in accessing valuable natural product-like scaffolds for potential medicinal chemistry applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.